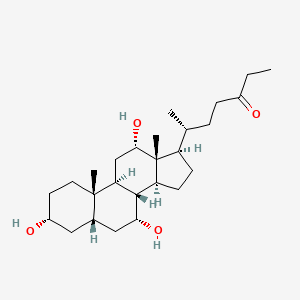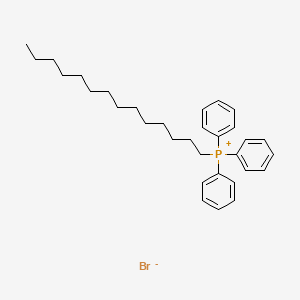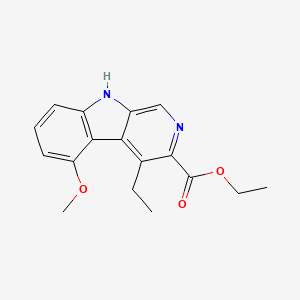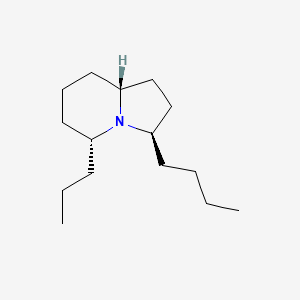
3Alpha,7Alpha,12Alpha-trihydroxy-27-nor-5Beta-cholestan-24-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3Alpha,7Alpha,12Alpha-trihydroxy-27-nor-5Beta-cholestan-24-one is a bile acid.
Aplicaciones Científicas De Investigación
Synthesis and Bile Acid Biosynthesis Studies
- Synthesis for Bile Acid Biosynthesis Studies : The compound has been synthesized for studying its role in bile acid biosynthesis. Kurosawa et al. (2001) synthesized coenzyme A esters of this compound to study the side chain cleavage in bile acid biosynthesis, highlighting its importance in understanding the biochemical pathway of bile acids (Kurosawa et al., 2001).
Structural and Biosynthetic Research
- Structural Analysis in Bile Alcohols : Une et al. (2000) conducted structural and biosynthetic studies of a principal bile alcohol found in human urine, derived from this compound. This research is significant for understanding the stereochemistry and biosynthesis of bile alcohols in humans (Une et al., 2000).
Applications in Cholic Acid Biosynthesis
- Precursor Synthesis for Biological Studies : Dayal et al. (1978) described a procedure for synthesizing biological precursors of cholic acid, including derivatives of this compound. This research aids in the biological understanding of cholic acid biosynthesis (Dayal et al., 1978).
- Microsomal 24-Hydroxylation Study : Gustafsson (1975) explored the conversion of this compound into a tetrahydroxy-cholestanoic acid in rat liver, providing insights into the microsomal 24-hydroxylation process in bile acid formation (Gustafsson, 1975).
Cerebrotendinous Xanthomatosis (CTX) Research
- Identification in CTX : Shefer et al. (1975) identified pentahydroxy bile alcohols in CTX, characterizing specific derivatives of this compound. This research is crucial for understanding the metabolic anomalies in CTX (Shefer et al., 1975).
Enzymatic Studies in Bile Acid Formation
- Thiolase Involvement in Bile Acid Formation : Bun-ya et al. (1998) examined the role of thiolase in bile acid formation, using derivatives of this compound to study the conversion processes in peroxisomes (Bun-ya et al., 1998).
Metabolism Studies
- Metabolism in Guinea Pigs : Kihira & Mosbach (1978) researched the metabolism of derivatives of this compound in guinea pigs, contributing to the understanding of bile acid metabolism in different species (Kihira & Mosbach, 1978).
Propiedades
Número CAS |
61628-32-8 |
|---|---|
Fórmula molecular |
C26H44O4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(6R)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-one |
InChI |
InChI=1S/C26H44O4/c1-5-17(27)7-6-15(2)19-8-9-20-24-21(14-23(30)26(19,20)4)25(3)11-10-18(28)12-16(25)13-22(24)29/h15-16,18-24,28-30H,5-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
Clave InChI |
AAOYRDOLIWFRIW-MKRBMIMYSA-N |
SMILES isomérico |
CCC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Sinónimos |
27-nor-3,7,12-trihydrocoprostan-24-one 27-NTHCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)




![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)
![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one](/img/structure/B1227692.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)
